1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C7H11N3OS/c11-6-1-3-10(4-2-6)7-9-8-5-12-7/h5-6,11H,1-4H2 |
InChI Key |
SWQXKRLOYXXAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole core is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govurfjournals.org These strategies typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.
The formation of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. mdpi.com This approach is efficient and widely used for creating 2-amino-1,3,4-thiadiazole (B1665364) structures, which are key intermediates. dovepress.comresearchgate.net
Common cyclization strategies include:
From Thiosemicarbazides and Carboxylic Acids: One of the most direct methods involves the reaction of a thiosemicarbazide with a carboxylic acid. This reaction proceeds via an acylation step followed by acid-catalyzed cyclodehydration. mdpi.com Dehydrating agents such as polyphosphate ester (PPE) can facilitate a one-pot synthesis, avoiding the need for harsh or toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com
From Acylhydrazines and Isothiocyanates: Acylhydrazines can react with isothiocyanates to form an intermediate that subsequently cyclizes to yield 2,5-disubstituted 1,3,4-thiadiazoles.
Oxidative Cyclization of Thiosemicarbazones: Thiosemicarbazones, formed by the condensation of an aldehyde or ketone with thiosemicarbazide, can undergo oxidative cyclization using reagents like ferric chloride to produce 2-amino-5-substituted-1,3,4-thiadiazoles.
These foundational reactions provide a versatile toolkit for constructing the thiadiazole core, as summarized in the table below.
| Starting Material(s) | Reagent/Condition | Product Type |
| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE), Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Acylhydrazine + Isothiocyanate | Acid or Base Catalyst | 2,5-Disubstituted-1,3,4-thiadiazole |
| Thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole |
Substituents can be introduced onto the thiadiazole ring either by using a substituted precursor during the cyclization reaction or by post-synthesis modification. For a molecule like 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol (B6168859), the piperidin-4-ol group is the key substituent at the C2 position.
The most common precursor for such a substitution is a 2-halo-1,3,4-thiadiazole. The halogen atom, typically chlorine or bromine, serves as a good leaving group for nucleophilic substitution by the secondary amine of piperidin-4-ol. Alternatively, a 2-amino-1,3,4-thiadiazole can be converted into a diazonium salt, which can then be displaced by a nucleophile, although this is less common for attaching piperidine (B6355638) moieties. chemmethod.comorientjchem.org The reactivity of the C5 position also allows for the introduction of various aryl or alkyl groups, which can significantly influence the compound's properties. mdpi.com
Synthetic Approaches to Introduce Piperidin-4-ol Moiety
The piperidine ring is a crucial structural motif in many pharmaceutical compounds. nih.gov Its introduction onto the thiadiazole core is a key step in the synthesis of the target compound.
The coupling of piperidin-4-ol with a 2-substituted-1,3,4-thiadiazole is typically achieved through a nucleophilic substitution reaction. The reaction conditions are critical for achieving a high yield and purity.
Key parameters for optimization include:
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction.
Base: An organic or inorganic base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), is generally required to act as a proton scavenger, neutralizing the acid formed during the reaction.
Temperature: The reaction may be performed at room temperature or require heating (reflux) to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the specific thiadiazole precursor.
Precursor: The choice of the leaving group on the thiadiazole ring (e.g., Cl, Br) influences the reaction's facility.
While the exact synthesis of this compound is not extensively detailed in isolation, its synthesis can be inferred from the preparation of closely related analogs, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol. nih.gov The likely synthetic route involves the reaction of a 2-halo-1,3,4-thiadiazole with piperidin-4-ol.
A plausible synthetic scheme would be:
Preparation of 2-chloro-1,3,4-thiadiazole (B1282063): This intermediate can be synthesized from 2-amino-1,3,4-thiadiazole via a Sandmeyer-type reaction.
Nucleophilic Substitution: 2-chloro-1,3,4-thiadiazole is then reacted with piperidin-4-ol in the presence of a suitable base and solvent. The nitrogen atom of the piperidine ring acts as the nucleophile, displacing the chloride ion to form the C-N bond and yield the final product.
The reaction is outlined in the table below.
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | 2-Amino-1,3,4-thiadiazole | NaNO₂, HCl, CuCl | Sandmeyer Reaction | 2-Chloro-1,3,4-thiadiazole |
| 2 | 2-Chloro-1,3,4-thiadiazole | Piperidin-4-ol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | This compound |
Derivatization Strategies for Enhancing Research Potential
To explore the structure-activity relationships (SAR) and optimize the properties of this compound, various derivatization strategies can be employed. nih.gov These modifications can enhance biological activity, improve pharmacokinetic properties, or serve as probes for biological studies. rhhz.net
Potential sites for derivatization include:
The Piperidin-4-ol Hydroxyl Group: The -OH group is a prime target for modification. It can be converted into ethers or esters to alter the compound's polarity, lipophilicity, and hydrogen bonding capacity. For instance, the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs demonstrates derivatization at the piperidine moiety. nih.gov
The C5 Position of the Thiadiazole Ring: If the synthesis starts with an unsubstituted thiadiazole precursor, the C5 position can be functionalized. Introducing various aryl, alkyl, or heterocyclic groups at this position can significantly impact the molecule's interaction with biological targets.
The Piperidine Nitrogen: While this nitrogen is part of the linkage to the thiadiazole, in related structures, quaternization or other modifications could be explored, though this would fundamentally alter the core structure.
These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, which is a fundamental practice in drug discovery and chemical biology. mdpi.com
Structural Modifications at the Piperidin-4-ol Ring
The piperidin-4-ol moiety of the title compound offers a key site for structural modifications, primarily at the hydroxyl group. These modifications are crucial for exploring the structure-activity relationships (SAR) of new derivatives. Common transformations include:
Alkylation: The hydroxyl group can be alkylated to introduce a variety of substituents. This is typically achieved by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often employed to enhance the lipophilicity of the molecule.
While specific examples for the direct modification of this compound are not extensively detailed in the available literature, the reactivity of the 4-hydroxypiperidine (B117109) scaffold is well-established, allowing for these predictable transformations.
Modifications on the Thiadiazole Ring System
The 1,3,4-thiadiazole ring is a versatile scaffold that allows for various modifications, primarily at the 5-position. The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a common strategy to generate diverse chemical entities. researchgate.netresearchgate.net A prevalent synthetic route involves the cyclization of thiosemicarbazide derivatives with reagents like carbon disulfide. connectjournals.com
Further modifications can be achieved by introducing different functional groups at the 5-position of the thiadiazole ring. For instance, starting with 5-amino-1,3,4-thiadiazole-2-thiol, a variety of substituents can be introduced through reactions at the amino and thiol groups. researchgate.netjmchemsci.com These modifications can significantly influence the biological properties of the resulting compounds.
Linker Chemistry in Hybrid Compound Design
The design of hybrid compounds involves connecting the this compound scaffold to other pharmacophores through chemical linkers. This approach aims to create multifunctional molecules with improved therapeutic profiles. nih.govresearchgate.netbiointerfaceresearch.com The piperidin-4-ol and the thiadiazole ring can both serve as attachment points for these linkers.
Analytical and Spectroscopic Characterization Techniques in Research
The structural elucidation and confirmation of this compound and its derivatives rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural analysis of these compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. nih.govdergipark.org.tr
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons on the piperidine and thiadiazole rings. The proton on the thiadiazole ring would likely appear as a singlet in the aromatic region. The protons on the piperidine ring would appear as multiplets in the aliphatic region, with their chemical shifts influenced by the neighboring heteroatoms and the hydroxyl group. The hydroxyl proton would appear as a broad singlet, which can be exchanged with D₂O.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atoms of the thiadiazole ring are expected to resonate at lower field due to the influence of the nitrogen and sulfur atoms. nih.govmdpi.com The carbon atoms of the piperidine ring would appear in the aliphatic region, with the carbon bearing the hydroxyl group shifted downfield.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiadiazole-H | ~8.5 (s, 1H) | - |
| Thiadiazole-C2 | - | ~165-180 |
| Thiadiazole-C5 | - | ~155-170 |
| Piperidine-H (axial/equatorial) | ~1.5-4.0 (m) | - |
| Piperidine-C | - | ~25-70 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity. pharmainfo.in The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the piperidine ring and the bond connecting it to the thiadiazole ring. pharmainfo.in
| m/z | Fragment |
|---|---|
| [M]+ | Molecular Ion |
| [M - H₂O]+ | Loss of water from the piperidinol ring |
| Fragment of Thiadiazole ring | Cleavage of the piperidine-thiadiazole bond |
| Fragment of Piperidinol ring | Cleavage of the piperidine-thiadiazole bond |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. chemmethod.comjocpr.comresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H (if present as a secondary amine in the piperidine ring before substitution), C-N, C-S, and C=N bonds.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aliphatic) | 2850-3000 |
| C=N (thiadiazole) | 1600-1650 |
| C-N | 1000-1350 |
| C-S | 600-800 |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This analysis is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides empirical evidence of its atomic makeup. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within the molecule.
The theoretical elemental composition of this compound, which corresponds to the chemical formula C₇H₁₁N₃OS, has been calculated. These theoretical values serve as a benchmark for comparison with experimental results obtained from elemental analysis instrumentation. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.
The data presented in the following table outlines the theoretical percentage composition of each element in this compound.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 45.38 |
| Hydrogen | H | 5.99 |
| Nitrogen | N | 22.69 |
| Oxygen | O | 8.64 |
| Sulfur | S | 17.31 |
In typical research findings for novel heterocyclic compounds, the experimentally determined values for C, H, N, and S would be expected to be within ±0.4% of the calculated theoretical values to confirm the proposed structure.
In Vitro Biological Activity Studies and Mechanistic Research
Antineoplastic Activity Research
The antineoplastic potential of compounds featuring the 1,3,4-thiadiazole (B1197879) moiety has been demonstrated in numerous preclinical studies. bepls.comnih.gov Derivatives built upon the 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol (B6168859) framework have been specifically designed as targeted inhibitors, showing promise in modulating cancer cell metabolism and signaling. nih.govresearchgate.net
In Vitro Studies on Cancer Cell Lines
In vitro assessments using various human cancer cell lines are fundamental to determining the cytotoxic and antiproliferative effects of new chemical entities. For derivatives of this compound, these studies have been instrumental in identifying their primary biological targets and mechanisms of action.
A significant area of research has been the development of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective inhibitors of Glutaminase (B10826351) 1 (GLS1). nih.govresearchgate.net GLS1 is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a process essential for the growth of many tumors. nih.gov
Systematic structure-activity relationship (SAR) studies led to the discovery of compound 24y , a derivative that showed excellent potency against GLS1 kinase. nih.govresearchgate.net This compound demonstrated an IC₅₀ value of 68 nM for GLS1 and exhibited high selectivity, being over 220-fold more selective for GLS1 compared to its isoform, GLS2. nih.govresearchgate.net The inhibition of GLS1 represents a promising therapeutic strategy for treating malignant tumors. researchgate.net
GLS1 Inhibition by Compound 24y
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. GLS2) |
|---|---|---|---|
| Compound 24y | GLS1 | 68 | >220-fold |
While GLS1 inhibition is a primary mechanism, compounds containing the 1,3,4-thiadiazole scaffold have been shown to interfere with multiple signaling pathways involved in cancer cell growth and survival. bepls.com Some studies on other 1,3,4-thiadiazole derivatives have reported interference with pathways such as the PI3K/Akt and MAPK/ERK pathways. bepls.com For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. farmaceut.org These findings suggest that while the primary analogs of this compound are potent GLS1 inhibitors, the broader class of thiadiazole compounds may possess a multitargeted mode of action. nih.gov
Molecular Mechanisms of Antineoplastic Action (Cellular and Enzymatic Level)
The antitumor effects of this compound derivatives are rooted in their ability to modulate specific molecular targets and induce cellular stress.
The mechanism of GLS1 inhibition by these compounds is allosteric. researchgate.net Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. The known GLS1 inhibitor Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) functions by binding to the allosteric site at the dimer-dimer interface, which stabilizes an inactive tetramer configuration of the enzyme. researchgate.netnih.gov The 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were designed based on the structure of BPTES and are believed to interact at the GLS1 heterodimeric nexus in a similar manner. researchgate.net This allosteric mechanism explains the potent and selective inhibition of GLS1 activity. researchgate.net
Enzymatic Inhibition Profile
| Compound Class | Enzyme Target | Mechanism of Action | Key Feature |
|---|---|---|---|
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | GLS1 | Allosteric Inhibition | High selectivity over GLS2 |
A downstream consequence of inhibiting glutaminolysis via GLS1 is an increase in cellular oxidative stress. In vitro studies have confirmed that the GLS1 inhibitor compound 24y functions through the mitochondrial GLS1 pathway, leading to an upregulation of Reactive Oxygen Species (ROS) levels. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger programmed cell death (apoptosis). derpharmachemica.com The induction of intracellular ROS accumulation and subsequent nuclear fragmentation has also been observed with other 1,3,4-thiadiazole-based heterocyclic molecules, indicating this may be a common mechanistic feature for this class of anticancer compounds. nih.gov
Antiproliferative Mechanisms
Derivatives of the 1,3,4-thiadiazole nucleus have demonstrated notable in vitro antiproliferative activity against various human cancer cell lines. For instance, a series of 1,3,4-thiadiazole himachalene hybrid compounds were evaluated for their antitumor effects on fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast carcinoma (MCF-7 and MDA-MB-231) cell lines. One of the most potent compounds in this series, designated as 4a, exhibited significant activity against the HT-1080 and MCF-7 cell lines, with IC50 values of 11.18 ± 0.69 and 12.38 ± 0.63 μM, respectively. Further investigation into the mechanism of action revealed that this compound induced apoptosis and caused cell cycle arrest in the G0/G1 phase.
In another study, ciprofloxacin-based 1,3,4-thiadiazole derivatives were tested against MCF-7 (breast), A549 (lung), and SKOV-3 (ovarian) cancer cell lines. The MCF-7 cell line was particularly sensitive to these compounds, with most derivatives showing IC50 values ranging from 3.26 to 15.7 µM. Furthermore, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives combined with a piperazine (B1678402) ring showed cytotoxicity against MCF-7 and HepG2 cancer cells, with IC50 values between 2.32 and 8.35 μM. The antiproliferative mechanism of some imidazothiadiazole derivatives in Jurkat T-cell leukemia cells was found to involve the induction of cell death through phosphatidylserine (B164497) externalization, activation of caspase-3, and subsequent cellular apoptosis.
Antimicrobial Activity Research
The 1,3,4-thiadiazole scaffold is a core component of numerous compounds investigated for their antimicrobial properties.
Various derivatives of 1,3,4-thiadiazole have shown a broad spectrum of antibacterial activity. For example, a series of N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives were synthesized and evaluated. Nitroimidazole derivatives within this series displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.03 µg/mL. Specifically, a ciprofloxacin (B1669076) derivative in this series demonstrated excellent activity against Staphylococcus aureus and Staphylococcus epidermidis with an MIC of 0.008 µg/mL.
Another study on novel 1,3,4-thiadiazole derivatives reported significant antibacterial effects against Listeria monocytogenes, Proteus mirabilis, and Pseudomonas aeruginosa. Furthermore, certain 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives were found to be active against Gram-positive bacteria.
The following table summarizes the in vitro antibacterial activity of selected 1,3,4-thiadiazole derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl) piperazinyl quinolone | Staphylococcus aureus | 0.008 | |
| N-(5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl) piperazinyl quinolone | Staphylococcus epidermidis | 0.008 | |
| General Nitroimidazole derivatives | Gram-Positive Bacteria | 0.008-0.03 | |
| Novel 1,3,4-thiadiazole derivative 7 | Klebsiella pneumoniae | - | |
| Novel 1,3,4-thiadiazole derivative 7 | Pseudomonas aeruginosa | - | |
| Novel 1,3,4-thiadiazole derivative 7 | Staphylococcus aureus | - | |
| Novel 1,3,4-thiadiazole derivative 7 | Bacillus subtilis | - |
Note: The specific MIC values for the novel 1,3,4-thiadiazole derivative 7 were not provided in the abstract, but the study indicated it had the highest antibacterial effect with zone of inhibition diameters of 22, 25, 18, and 20 mm for the respective bacteria.
The antifungal potential of 1,3,4-thiadiazole derivatives has also been a subject of extensive research. A compound identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was found to be a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. Another study highlighted that certain 1,3,4-thiadiazole derivatives showed excellent antifungal activity when compared to the standard drug Fluconazole.
The table below presents the in vitro antifungal activity of a selected 1,3,4-thiadiazole derivative.
| Compound | Fungal Strain | MIC100 (µg/mL) | Reference |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Various Candida species and molds | 8 - 96 | |
| Novel 1,3,4-thiadiazole derivative 7 | Rhizopus oryzae | 150 |
Research into the mechanisms by which 1,3,4-thiadiazole derivatives exert their antimicrobial effects has pointed towards multiple cellular targets.
Some 1,3,4-thiadiazole derivatives have been shown to disrupt the integrity of the fungal cell wall and membrane. For example, the antifungal activity of 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol involves the disruption of cell wall biogenesis. This was evidenced by the inability of treated fungal cells to maintain their characteristic shape, leading to an increase in size, the formation of giant cells, and flocculation. These cells also exhibited reduced osmotic resistance and were unable to withstand internal turgor pressure, resulting in the leakage of protoplast material.
A significant mechanism of antibacterial action for some 1,3,4-thiadiazole derivatives is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. A study on novel thiourea (B124793) derivatives incorporating a thiadiazole moiety investigated their inhibitory effects on E. coli DNA gyrase B and topoisomerase IV. One compound exhibited excellent inhibitory activity against E. coli DNA gyrase B and moderate potency against E. coli topoisomerase IV. Similarly, novel 1,2,4-oxadiazole/pyrrolidine hybrids, which are structurally related to thiadiazoles, have been identified as inhibitors of DNA gyrase and topoisomerase IV.
Mechanism of Antimicrobial Action at Cellular Level
Antileishmanial Activity Research
Research into the therapeutic potential of 1,3,4-thiadiazole derivatives has identified promising activity against various pathogens, including the protozoan parasite Leishmania. Specific derivatives of this compound have been synthesized and evaluated for their efficacy against Leishmania major, the causative agent of cutaneous leishmaniasis.
In a study evaluating novel 5-(nitroheteroaryl)-1,3,4-thiadiazols, two derivatives incorporating the this compound scaffold were tested. The compounds, 1-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol and 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol, demonstrated moderate in vitro activity against the promastigote form of an Iranian strain of Leishmania major. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay. nih.gov
| Compound | IC50 (μM) nih.gov |
|---|---|
| 1-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol | 68.9 |
| 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol | 27 |
The antileishmanial activity of the cyclic this compound derivatives was compared with their corresponding linear amino alcohol analogues. nih.gov The research aimed to understand the structural requirements for activity by replacing the cyclic piperidin-4-ol moiety with a linear 3-aminopropan-1-ol group. nih.govnih.gov
The results indicated that the substitution of the linear hydroxypropyl group at the C-2 position of the 1,3,4-thiadiazole ring led to a significant increase in in vitro activity against L. major promastigotes. nih.gov The linear analogues demonstrated substantially lower IC50 values, suggesting that the acyclic amine structure is more favorable for antipromastigote activity in this series of compounds. nih.govnih.gov The linear analogue featuring a 5-nitrothiophen group was six times more potent than its 5-nitrofuran counterpart. nih.gov
| Compound Structure | Compound Name | IC50 (μM) nih.gov |
|---|---|---|
| Cyclic (Piperidin-4-ol) | 1-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol | 68.9 |
| Linear (Aminopropan-1-ol) | 3-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylamino) propan-1-ol | 18 ± 0.2 |
| Cyclic (Piperidin-4-ol) | 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol | 27 |
| Linear (Aminopropan-1-ol) | 3-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylamino) propan-1-ol | 3 ± 0.41 |
The precise molecular mechanism for the antileishmanial activity of this compound derivatives has not been fully elucidated. However, research on the broader class of 5-nitroheteroaryl-1,3,4-thiadiazole compounds suggests a potential mode of action. nih.gov Studies indicate that the leishmanicidal effect of these compounds may be attributed, at least in part, to the inhibition of DNA topoisomerases I and II. nih.gov These agents were found to disrupt the DNA-relaxing activities of the enzymes and promote the formation of cleavable complexes. nih.gov
Furthermore, molecular modeling and quantitative structure-activity relationship (QSAR) studies on related (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl analogues have been conducted to identify key interactions responsible for their antileishmanial effects. researchgate.net These computational studies suggest that hydrogen bonding and various hydrophobic interactions with the active site of Leishmania major DNA topoisomerase IB are likely responsible for their potent activity. researchgate.net One of the proposed mechanisms for the antileishmanial effects of thiadiazole derivatives in general is their affinity for binding to sulfhydryl groups within parasitic enzymes or proteins. researchgate.net
Other Investigated Biological Activities in Research (e.g., Enzyme Inhibition)
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been incorporated into compounds designed to target various enzymes implicated in human diseases. mdpi.comgavinpublishers.com
The 1,3,4-thiadiazole nucleus is a structural feature in numerous compounds that have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. nih.govtbzmed.ac.ir Various derivatives, such as those combining the 1,3,4-thiadiazole ring with benzamide (B126) or benzyl (B1604629) moieties, have shown remarkable AChE inhibitory effects, with some compounds exhibiting potency in the nanomolar range. tbzmed.ac.irresearchgate.net However, specific research focusing on the direct AChE inhibitory activity of the parent compound, this compound, was not identified.
Glutaminase (GLS) is an enzyme that has gained attention as a therapeutic target, particularly in cancer metabolism. nih.govresearchgate.net The 1,3,4-thiadiazole scaffold is a key component of known allosteric glutaminase inhibitors like BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide). nih.gov Research in this area has led to the design and synthesis of novel glutaminase inhibitors based on this heterocyclic core. nih.govnih.gov
Notably, a series of analogues based on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol structure, which is closely related to this compound, were developed as selective inhibitors of the kidney-type glutaminase isoform, GLS1. nih.gov One derivative from this series demonstrated excellent potency against GLS1 with an IC50 value of 68 nM and showed high selectivity for GLS1 over GLS2. nih.gov This indicates that the this compound core structure is a viable scaffold for developing potent and selective glutaminase inhibitors. nih.gov
Potential for Other Enzyme Inhibition
While specific research on the enzyme inhibition profile of this compound is not extensively detailed in publicly available literature, the broader class of compounds containing the 1,3,4-thiadiazole scaffold has been the subject of numerous investigations, revealing a wide range of biological activities. This suggests the potential for this compound to interact with various enzyme systems.
The 1,3,4-thiadiazole nucleus is a key structural motif in many medicinally important molecules. Its derivatives have been reported to exhibit a diverse array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant activities. At a molecular level, these effects are often attributed to the inhibition of specific enzymes.
Compounds featuring the 1,3,4-thiadiazole ring have been identified as inhibitors of several enzyme families. These include, but are not limited to, carbonic anhydrase, cyclooxygenase (COX), and various protein kinases. The structural characteristics of the 1,3,4-thiadiazole ring, such as its aromaticity and the presence of sulfur and nitrogen atoms, allow it to participate in various binding interactions with enzyme active sites.
Furthermore, different derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. Other studies have explored their potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a possible role in managing diabetes. The diversity of enzymes targeted by 1,3,4-thiadiazole-containing compounds underscores the therapeutic potential of this chemical scaffold.
Given the established enzymatic inhibitory activities of the 1,3,4-thiadiazole class of compounds, it is plausible that this compound may also exhibit inhibitory effects against a range of enzymes. However, without direct experimental evidence from in vitro assays specifically testing this compound, its broader enzyme inhibition profile remains speculative. Further research, including comprehensive screening against a panel of enzymes, would be necessary to fully elucidate the potential secondary targets of this compound and to understand its full pharmacological activity.
Data on the specific enzyme inhibition by this compound is not available in the reviewed literature. Therefore, a data table cannot be generated.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Pharmacophoric Features for Target Activityjetir.orggranthaalayahpublication.orgnih.gov
The 1,3,4-thiadiazole (B1197879) ring is recognized as a significant pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov Modifications to the core structure, including the piperidinol and thiadiazole rings, as well as any linking elements, have profound effects on the compound's interaction with biological targets. jetir.orggranthaalayahpublication.org The mesoionic character of the 1,3,4-thiadiazole ring can enhance its ability to cross cellular membranes, allowing it to interact effectively with intracellular targets. mdpi.com
Impact of Piperidinol Ring Substitution and Conformationnih.gov
The piperidinol moiety is a crucial component that influences both the binding affinity and the physicochemical properties of the molecule. Its hydroxyl group can act as a key hydrogen bond donor or acceptor, forming critical interactions within the active site of a target protein.
In a systematic SAR study of analogous 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol compounds designed as glutaminase (B10826351) 1 (GLS1) inhibitors, the introduction of a hydrophilic skeleton was explored. nih.gov This strategy underscores the importance of the piperidine (B6355638) portion of the molecule in establishing favorable interactions and influencing properties like solubility. The conformation of the piperidine ring, typically a chair form, positions its substituents in specific spatial orientations (axial or equatorial) that can significantly affect binding to a target.
Role of Thiadiazole Ring Substituentsmdpi.comnih.govmdpi.com
Substituents on the 1,3,4-thiadiazole ring, primarily at the 5-position, are pivotal in determining the compound's biological activity profile. The electronic and steric properties of these substituents can modulate the molecule's potency and selectivity.
Research has demonstrated that even subtle changes to these substituents can lead to significant variations in activity. For instance, in a series of anti-tubercular agents, placing substituents at the para-position of a phenyl ring attached to the thiadiazole resulted in active compounds, whereas meta-positional substitutions rendered them inactive. nih.gov Similarly, for diuretic activity, derivatives with a methyl group at the 5-position of the thiadiazole ring showed higher potency compared to those with an amino group at the same position. mdpi.com In the pursuit of anticancer agents, a 5-[2-(benzenesulfonylmethyl)phenyl] substituent demonstrated promising anti-proliferative effects. mdpi.com
| Substituent Position | Substituent Group | Target Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 5-position of Thiadiazole | Methyl | Diuretic | Higher activity | mdpi.com |
| 5-position of Thiadiazole | Amino | Diuretic | Lower activity | mdpi.com |
| Para-position of Phenyl ring on Thiadiazole | Various | Anti-tubercular | Active | nih.gov |
| Meta-position of Phenyl ring on Thiadiazole | Various | Anti-tubercular | Inactive | nih.gov |
| 5-position of Thiadiazole | 2-(benzenesulfonylmethyl)phenyl | Anticancer | Good anti-proliferative effects | mdpi.com |
Significance of Linker Chains and Bridge Structuresnih.govnih.gov
In the development of GLS1 inhibitors, the exploration of different linker chains was a key aspect of the SAR study, leading to the identification of highly potent derivatives. nih.gov Furthermore, the use of a sulfonylpiperazine structure as a bridging element in other 1,3,4-thiadiazole derivatives has been effective in creating agents that inhibit bacterial biofilm formation, demonstrating the versatility of linkers in tailoring compounds for specific biological applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysisresearchgate.netwisdomlib.org
QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.netwisdomlib.org These computational models are invaluable for predicting the activity of novel compounds and for guiding the design of more effective therapeutic agents.
2D-QSAR Modelingdoaj.orglaccei.orgymerdigital.comresearchgate.net
Two-dimensional QSAR models establish a mathematical relationship between the biological activity and various 2D molecular descriptors, such as electronic, topological, and steric parameters. doaj.orgymerdigital.com These models are often developed using statistical methods like Multiple Linear Regression (MLR). doaj.orgymerdigital.com
For example, a 2D-QSAR model generated for a series of 1,3,4-thiadiazole derivatives with antiproliferative activity yielded a high correlation coefficient (r²) of 0.93, indicating a strong correlation between the selected descriptors and the observed activity. doaj.org Another study on thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors resulted in a model with an r² of 0.626. laccei.org The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability. doaj.org
3D-QSAR Modeling (e.g., CoMSIA, CoMFA)nih.govnih.govresearchgate.netimist.ma
Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the SAR by considering the 3D spatial arrangement of molecular properties. nih.govnih.govresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules and correlate them with biological activity.
The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For instance, a CoMSIA study on fungicidal 1,3,4-thiadiazole derivatives helped to elucidate the structural features required for high potency. nih.gov Similarly, 3D-QSAR models for anticonvulsant thiadiazole derivatives provided graphical master grids that guide the rational design of new compounds by indicating where modifications are likely to enhance activity. nih.govresearchgate.net A k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) on antitrypanosomal agents produced a statistically robust model with a cross-validated r² (q²) of 0.9455 and a predictive r² of 0.8087 for an external test set. chalcogen.ro
| QSAR Model Type | Compound Series/Target | Key Statistical Parameter | Value | Reference |
|---|---|---|---|---|
| 2D-QSAR | Antiproliferative thiadiazoles | Correlation coefficient (r²) | 0.93 | doaj.org |
| 2D-QSAR | 5-Lipoxygenase inhibitor thiazoles | Correlation coefficient (r²) | 0.626 | laccei.org |
| 3D-QSAR (kNN-MFA) | Antitrypanosomal thiadiazoles | Cross-validated r² (q²) | 0.9455 | chalcogen.ro |
| 3D-QSAR (kNN-MFA) | Antitrypanosomal thiadiazoles | Predictive r² | 0.8087 | chalcogen.ro |
| 3D-QSAR (CoMSIA) | SDHI inhibitor thiazoles | Correlation coefficient (R²) | 0.957 | |
| 3D-QSAR (CoMSIA) | SDHI inhibitor thiazoles | Cross-validated r² (Q²) | 0.614 |
Predictive Models for Biological Activity
Predictive models are employed to forecast the biological activity spectra of novel compounds based on their chemical structure. For derivatives of 1,3,4-thiadiazole, the Prediction of Activity Spectra for Substances (PASS) tool has been utilized. universci.comuniversci.com This software analyzes the structure of a molecule to predict its likely biological activities, such as enzyme inhibition or receptor antagonism. Studies on various 1,3,4-thiadiazole derivatives have shown strong predictions for their potential as Mcl-1 antagonists and as antiviral agents, suggesting a broad range of possible therapeutic applications for compounds containing this scaffold. universci.comuniversci.com These computational screening methods help prioritize which derivatives are most promising for synthesis and further in vitro and in vivo testing. derpharmachemica.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is extensively used to understand how 1,3,4-thiadiazole derivatives, the class to which 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol (B6168859) belongs, interact with biological targets. mdpi.comnih.gov Docking studies have been performed on this class of compounds against a wide array of protein targets, including those involved in cancer, infectious diseases, and metabolic disorders. biointerfaceresearch.comnih.govmdpi.com Targets have included Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Estrogen Receptor (ER), Peptide Deformylase (PDF), and SARS-CoV-2 main protease, demonstrating the scaffold's versatility. biointerfaceresearch.comnih.govmdpi.com
Ligand-Protein Interaction Analysis with Target Enzymes/Receptors
Docking studies reveal detailed interactions between 1,3,4-thiadiazole derivatives and the amino acid residues within the active sites of target proteins. nih.gov The 1,3,4-thiadiazole ring itself, along with its substituents, plays a crucial role in these interactions. For instance, studies have shown that the nitrogen atoms of the thiadiazole moiety can form hydrogen bonds with key residues. mdpi.com In docking simulations with VEGFR-2, the nitrogen atoms of the 1,3,4-thiadiazole ring formed hydrogen bonds with the amino acid residue ASN923. mdpi.com Similarly, when docked with SHP2, derivatives formed hydrogen bonds with Thr108, Arg111, and Phe113. nih.gov The piperidine ring's hydroxyl group, as present in this compound, is also significant, as OH groups have been shown to facilitate better interactions with target proteins, such as forming hydrogen bonds with Tyrosine residues in the active site of Dipeptidyl Peptidase IV. malayajournal.org These interactions, which also include hydrophobic and van der Waals forces, are fundamental to the stability of the ligand-protein complex and the compound's inhibitory potential. universci.comnih.gov
Identification of Binding Sites and Modes
A primary outcome of molecular docking is the identification of the specific binding site and the mode of binding for a ligand within a protein's active site. nih.gov For 1,3,4-thiadiazole derivatives, these studies consistently show that the compounds fit well within the active site pockets of their respective target enzymes. nih.govmalayajournal.org The specific orientation, or "pose," of the molecule within the binding site determines which interactions are possible and governs the compound's potency. For example, in studies targeting the bacterial enzyme Peptide Deformylase, the hydroxyl groups of the ligands formed hydrogen bonds with key residues like Gly45, Gly89, and Glu95, indicating a specific and favorable binding mode. Visualization of these binding modes in 2D and 3D provides a clear picture of how the ligand is accommodated by the receptor. researchgate.net
Prediction of Binding Affinity
Molecular docking programs calculate a score that predicts the binding affinity between the ligand and the protein target. nih.gov Lower scores typically indicate a stronger, more favorable binding interaction. For various 1,3,4-thiadiazole derivatives, docking studies have reported a wide range of binding affinities against different targets. universci.comuniversci.com For instance, certain derivatives showed high binding energies with g-scores of -9.36 kcal/mol against the estrogen receptor. biointerfaceresearch.com Others exhibited binding affinities ranging from -6.9 to -8.5 kcal/mol against the SARS-CoV-2 main protease. universci.comuniversci.com To refine these predictions, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to recalculate the binding free energy, providing a more accurate estimation. uowasit.edu.iqresearchgate.net For example, a derivative targeting Peptide Deformylase had a docked glide score of -7.1 Kcal/mol and a more refined MM-GBSA binding energy of -71 Kcal/mol.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Refined Binding Energy (MM-GBSA, kcal/mol) |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivative | Estrogen Receptor (3ERT) | -9.36 | Not Reported |
| 1,3,4-Thiadiazole Derivative | SARS-CoV-2 RdRP (6M71) | -8.5 | Not Reported |
| 1,3,4-Thiadiazole Derivative | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | -31.5 |
| 1,3,4-Thiadiazole Derivative | Peptide Deformylase (1G27) | -7.1 | -71 |
| 1,3,4-Thiadiazole Acetamide | HDAC2 | -10.61 | Not Reported |
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static image of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations, often run for periods such as 100 nanoseconds, are used to assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein. mdpi.comresearchgate.net Studies on 1,3,4-thiadiazole derivatives complexed with targets like SHP2 and VEGFR-2 have used MD simulations to confirm that the key binding interactions observed in docking are maintained throughout the simulation, indicating a stable complex. mdpi.comnih.gov These simulations further reveal the binding mechanism and affirm the stability of the ligand within the active site, providing stronger evidence for its potential as an inhibitor. nih.govrsc.org
In Silico ADME Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess a compound's drug-likeness. nih.gov Computational tools like QikProp and admetSAR are used to predict the pharmacokinetic profile of 1,3,4-thiadiazole derivatives. universci.comderpharmachemica.com These predictions evaluate parameters such as oral absorption, blood-brain barrier (BBB) penetration, cell permeability (e.g., Caco-2), and adherence to established drug-likeness rules like Lipinski's Rule of Five. biointerfaceresearch.comnih.gov Numerous studies on 1,3,4-thiadiazole derivatives have shown that they generally possess favorable ADME profiles, with good predicted oral bioavailability and adherence to Lipinski's rules, making them promising candidates for further development. nih.govnih.gov
| ADME Parameter | Predicted Outcome for 1,3,4-Thiadiazole Derivatives | Significance |
|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Indicates good drug-likeness and potential oral bioavailability. nih.gov |
| Human Oral Absorption | Predicted to be high (>70%) | Suggests the compound is likely to be well-absorbed from the gut. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Variable, often predicted to be low | Indicates potential for low CNS side effects, or a need for modification if CNS action is desired. derpharmachemica.com |
| Caco-2 Cell Permeability | Often predicted to be good | An indicator of intestinal absorption. |
| Aqueous Solubility (log S) | Variable, often predicted to be low | Poor solubility can affect absorption and formulation. derpharmachemica.commdpi.com |
Rule of Five Compliance for Drug-Likeness
The "Rule of Five," also known as Lipinski's Rule of Five, is a set of guidelines used to evaluate the drug-likeness of a chemical compound and predict its potential for oral bioavailability. The rule outlines specific molecular properties that are commonly observed in orally active drugs. To assess the drug-likeness of this compound, its physicochemical parameters were calculated and compared against the criteria set forth by Lipinski's rule.
The rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular mass of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) that does not exceed 5.
Compounds that comply with these rules are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Based on computational predictions, the properties of this compound are summarized in the table below.
Table 1: Predicted Physicochemical Properties and Rule of Five Compliance for this compound
| Property | Predicted Value | Lipinski's Rule of Five Criteria | Compliance |
|---|---|---|---|
| Molecular Weight | 199.26 g/mol | < 500 g/mol | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Calculated logP (XLogP3) | 0.2 | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
As indicated in the table, this compound fully complies with all the criteria of Lipinski's Rule of Five. It has a molecular weight well below the 500 g/mol threshold, a low number of hydrogen bond donors and acceptors, and a predicted logP value that suggests a balance between hydrophilicity and lipophilicity. With zero violations, this compound is predicted to have good oral bioavailability and exhibits drug-like characteristics.
Metabolic Stability Assessments (relevant to compound stability in research models)
The metabolic stability of a compound is a critical factor in drug discovery, as it influences its pharmacokinetic profile, including its half-life and duration of action in the body. The 1,3,4-thiadiazole ring system is often considered to possess a favorable metabolic profile due to its aromaticity, which can confer significant in vivo stability. mdpi.com
While specific experimental data on the metabolic stability of this compound is not extensively available, studies on structurally related compounds provide valuable insights. For instance, research on a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which share the same core structure, indicated that the lead compound in that series demonstrated relatively good metabolic stability. nih.gov This suggests that the 1-(1,3,4-thiadiazol-2-yl)piperidine scaffold may be reasonably stable in metabolic assays.
The metabolic fate of compounds containing a piperidine ring is often associated with reactions catalyzed by cytochrome P450 (CYP) enzymes. acs.orgrsc.org Common metabolic pathways for piperidine-containing drugs can include N-dealkylation or oxidation of the piperidine ring. acs.org However, the stability of the 1,3,4-thiadiazole ring itself is generally high, and it is considered a bioisostere of other stable heterocycles used in drug design. mdpi.com
In research models, the metabolic stability of a compound is typically assessed using in vitro systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs. While some thiadiazole derivatives have been shown to be rapidly degraded in mouse liver microsomes, others have demonstrated improved stability through structural modifications. nbinno.com The substitution pattern on both the thiadiazole and piperidine rings can significantly influence the rate and sites of metabolism. For this compound, the presence of the hydroxyl group on the piperidine ring introduces a potential site for glucuronidation or other phase II conjugation reactions, in addition to oxidative metabolism.
Table 2: Potential Metabolic Pathways for Thiadiazole and Piperidine Moieties
| Moiety | Potential Metabolic Pathway | Enzyme Family | Notes |
|---|---|---|---|
| 1,3,4-Thiadiazole Ring | Generally stable | - | Aromaticity contributes to metabolic stability. mdpi.com |
| Piperidine Ring | N-dealkylation, Ring Oxidation | Cytochrome P450 (CYP) | Common metabolic routes for piperidine-containing drugs. acs.org |
| Hydroxyl Group (-OH) | Glucuronidation, Sulfation | UGTs, SULTs | Phase II conjugation reactions can increase water solubility and facilitate excretion. |
Future Research Directions and Prospects
Design and Synthesis of Advanced Thiadiazole-Piperidinol Hybrids
The future of drug discovery involving the 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol (B6168859) scaffold lies in the rational design and synthesis of advanced hybrid molecules. This involves the strategic incorporation of other biologically active moieties to create multifunctional compounds with potentially synergistic or enhanced therapeutic effects.
Key synthetic strategies may include:
Molecular Hybridization: This approach involves combining the core scaffold with other known pharmacophores. For instance, creating hybrids with natural products like himachalene or moieties such as oxadiazole, triazole, and thiazolidinone has shown promise in generating compounds with significant biological activities. rsc.orgnih.govmdpi.comsemanticscholar.org
Structural Elaboration: Systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents on both the thiadiazole and piperidine (B6355638) rings is crucial. For example, analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been synthesized to develop selective glutaminase (B10826351) 1 (GLS1) inhibitors. nih.gov
Novel Synthetic Routes: The development of more efficient and versatile synthetic methodologies, such as one-pot reactions or microwave-assisted synthesis, can accelerate the generation of diverse compound libraries for screening. nih.gov General synthetic schemes often start from carboxylic acids and thiosemicarbazide (B42300) to form the 2-amino-1,3,4-thiadiazole (B1665364) core, which can then be coupled with a suitably protected piperidine derivative. chemmethod.comnih.govchemmethod.com
Table 1: Examples of Synthesized Thiadiazole Hybrid Scaffolds
| Hybrid Scaffold | Synthetic Approach | Potential Application | Reference(s) |
| 1,3,4-Thiadiazole-Thiazolidinone | Cyclization reactions | Carbonic Anhydrase Inhibition | rsc.org |
| 1,3,4-Thiadiazole-Himachalene | 1,3-Dipolar cycloaddition | Anticancer | nih.gov |
| Drug-1,3,4-Thiadiazole Conjugates | Cyclization of commercial drugs with thiosemicarbazide | Acetylcholinesterase Inhibition | nih.gov |
| Bis- nih.govnih.govmdpi.comthiadiazolimines | Cyclization of bis(phenylthiourea) with hydrazonoyl halides | Antiviral (SARS-CoV-2) | nih.gov |
| 1,3,4-Thiadiazole-Oxazepine | Cycloaddition of anhydrides to bis-imines | General Bioactivity | researchgate.net |
Exploration of Novel Biological Targets for the Scaffold
The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore present in compounds targeting a broad spectrum of diseases. chemmethod.commdpi.comresearchgate.net While derivatives of the this compound scaffold have been investigated for certain targets, a vast landscape of potential biological interactions remains to be explored. Future research should focus on screening these compounds against novel and challenging therapeutic targets.
Potential areas for exploration include:
Kinase Inhibition: Beyond established targets like Abl kinase, exploring the inhibitory activity against other protein kinases involved in cancer and inflammatory diseases is a promising avenue. nih.gov Targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are of particular interest. nih.gov
Enzyme Modulation: The scaffold has shown inhibitory activity against enzymes like glutaminase, carbonic anhydrase, and acetylcholinesterase. nih.govnih.govrsc.org Expanding screening to other enzyme families, such as histone deacetylases (HDACs) or sirtuins, could uncover new therapeutic applications. nih.govnih.gov
Receptor Antagonism/Agonism: Investigating the interaction of these derivatives with various G-protein coupled receptors (GPCRs) or ion channels could lead to treatments for neurological or metabolic disorders. For example, cannabinoid receptor 1 (CB1) has been identified as a target for thiadiazole derivatives in the context of obesity. mdpi.com
Infectious Diseases: Given the known antimicrobial properties of many 2-amino-1,3,4-thiadiazole derivatives, exploring their efficacy against drug-resistant bacterial and fungal strains, as well as viruses, is a critical area of research. dovepress.com
Table 2: Identified and Potential Biological Targets for Thiadiazole-Based Scaffolds
| Target Class | Specific Target Example(s) | Therapeutic Area | Reference(s) |
| Enzymes | Glutaminase 1 (GLS1) | Oncology | nih.gov |
| c-Src/Abl Tyrosine Kinase | Oncology | nih.gov | |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | nih.govbiointerfaceresearch.com | |
| Carbonic Anhydrase | Various | rsc.org | |
| Sirtuin 2 (SIRT2) | Oncology, Neurodegeneration | nih.gov | |
| Dipeptidyl peptidase-4 (DPP4) | Diabetes | mdpi.com | |
| Receptors | VEGFR-2 | Oncology | nih.govnih.gov |
| Cannabinoid Receptor 1 (CB1) | Obesity | mdpi.com | |
| Other | NLRP3 Inflammasome | Inflammation | researchgate.net |
Application of Advanced Computational Methods for Scaffold Optimization
In silico techniques are indispensable tools for accelerating the drug discovery process. Advanced computational methods can guide the rational design and optimization of this compound derivatives, saving time and resources.
Future applications include:
Molecular Docking and Dynamics: These methods will continue to be essential for predicting the binding modes and affinities of new derivatives within the active sites of target proteins. This allows for the prioritization of compounds for synthesis and biological testing. nih.govnih.govnih.gov
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can help in designing new molecules with improved interactions with the biological target.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic properties, stability, and reactivity of the molecules, aiding in the design of compounds with optimal characteristics. nih.govuniversci.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like profiles early in the discovery pipeline, reducing late-stage attrition. nih.govuniversci.com
Development of High-Throughput Screening (HTS) Assays for Derivatives
To efficiently screen large libraries of newly synthesized this compound derivatives, the development of robust and sensitive high-throughput screening (HTS) assays is essential. These assays allow for the rapid identification of "hit" compounds that can be further optimized.
Future directions in this area involve:
Target-Based Assays: Developing specific biochemical or cellular assays for the novel biological targets identified in section 5.2. For example, enzyme inhibition assays, such as the Ellman's method for acetylcholinesterase, can be adapted for a high-throughput format. biointerfaceresearch.com
Phenotypic Screening: Utilizing cell-based assays that measure a specific cellular phenotype (e.g., apoptosis, cell cycle arrest, inhibition of cytokine release) can identify compounds with desired biological effects without a priori knowledge of the specific molecular target.
Advanced Assay Technologies: Employing modern assay technologies like Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), or label-free detection methods can improve the accuracy, sensitivity, and throughput of screening campaigns.
Strategic Combinations with Other Pharmacophores for Enhanced Activity
The principle of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy to develop drugs with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. rsc.orgnih.gov The this compound scaffold is an excellent platform for this approach.
Future research should focus on:
Rational Hybrid Design: Instead of random combinations, hybrids should be designed based on a clear understanding of the biological targets. For example, combining the thiadiazole-piperidinol scaffold with a moiety known to bind to a different site on the same target or a complementary target in a disease pathway could lead to synergistic effects.
Diverse Pharmacophoric Partners: Exploring a wide range of partners for hybridization is key. This includes linking the core scaffold to other heterocyclic systems (e.g., oxadiazoles, triazoles, pyrimidines), natural product fragments, or moieties from existing drugs. mdpi.comsemanticscholar.org Studies have already shown success by creating conjugates of 1,3,4-thiadiazole with commercial drugs, thiazolidinones, and other heterocyclic systems. semanticscholar.orgnih.govrsc.org
Linker Optimization: The nature, length, and flexibility of the linker connecting the pharmacophores are critical for optimal activity. Systematic studies to optimize the linker are necessary to ensure the correct orientation and interaction of each pharmacophore with its respective target.
Investigation of Research Compound Selectivity in Multi-Target Modulators
As drug discovery moves towards designing multi-target agents for complex diseases like cancer and neurodegenerative disorders, ensuring selectivity becomes paramount. A successful multi-target drug should modulate the desired targets while avoiding off-target interactions that could lead to toxicity.
Future investigations should prioritize:
Selectivity Profiling: Promising derivatives should be systematically screened against a panel of related and unrelated biological targets to determine their selectivity profile. For instance, kinase inhibitors should be tested against a broad panel of kinases.
Isoform-Specific Inhibition: For targets that exist as multiple isoforms (e.g., carbonic anhydrases, sirtuins), developing compounds with high selectivity for a specific isoform is a key goal. Research has demonstrated the feasibility of achieving excellent selectivity, such as a derivative of the scaffold showing over 220-fold selectivity for GLS1 over GLS2, and other thiadiazole derivatives showing high selectivity for SIRT2 over SIRT1 and SIRT3. nih.govnih.gov
Cell-Based Selectivity: Assessing the cytotoxicity of compounds in both cancer cell lines and normal, healthy cell lines is crucial to determine their therapeutic window and potential for causing adverse effects. researchgate.net This helps in identifying compounds that are selectively toxic to diseased cells.
Conclusion
Summary of Key Research Findings on 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol (B6168859) and its Derivatives
The chemical scaffold this compound serves as a foundational structure for the development of various biologically active compounds. The core of this scaffold is the 1,3,4-thiadiazole (B1197879) ring, a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities. nih.govresearchgate.net This ring structure is a bioisostere of pyrimidine, which allows its derivatives to potentially interfere with biological processes like DNA replication. mdpi.com
Research has focused on creating derivatives of the parent compound to explore and optimize their therapeutic potential. A significant area of investigation has been in cancer therapy. One notable study detailed the design and synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the metabolism of cancer cells. nih.gov
Through systematic exploration of structure-activity relationships, a superior derivative, designated as compound 24y , was identified. This compound demonstrated excellent potency and selectivity, highlighting the therapeutic promise of this chemical family. nih.gov Compound 24y exhibited potent inhibition of GLS1 and showed significant antitumor activity in preclinical xenograft models of lung and colon cancer. nih.gov The key findings for this derivative are summarized in the table below.
| Compound | Target | IC₅₀ | Selectivity | In Vivo Activity (100 mg/kg) |
| 24y | GLS1 | 68 nM | >220-fold vs GLS2 | 40.9% tumor growth inhibition (A549 model) |
| 42.0% tumor growth inhibition (HCT116 model) | ||||
| Data sourced from a 2022 study on novel glutaminase 1 inhibitors. nih.gov |
Beyond oncology, the broader class of 1,3,4-thiadiazole derivatives has been extensively studied and shown to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netnih.govchemmethod.com This versatility underscores the importance of the this compound scaffold as a starting point for generating novel therapeutic agents.
Contributions to Medicinal Chemistry and Drug Discovery Research
The this compound scaffold and its derivatives have made notable contributions to medicinal chemistry, primarily by providing a versatile platform for designing potent and selective enzyme inhibitors. The 1,3,4-thiadiazole ring is a key pharmacophore that enhances the bioactivity of molecules. researchgate.netnih.gov Its structural versatility allows medicinal chemists to fine-tune pharmacological effects through various substitutions. researchgate.net
A major contribution is the development of novel anticancer agents. The successful identification of compound 24y as a potent and selective GLS1 inhibitor offers a new strategy for cancer treatment. nih.gov By targeting cellular metabolism, a hallmark of cancer, such compounds represent a departure from conventional cytotoxic chemotherapies. The ability to achieve high selectivity for GLS1 over the GLS2 isoform is a significant advancement, as it can potentially lead to therapies with fewer off-target effects. nih.gov
Furthermore, this scaffold contributes to the broader field of drug discovery by expanding the chemical space for targeting various diseases. The inherent properties of the 1,3,4-thiadiazole nucleus, such as its ability to participate in strong interactions with biological targets and cross cellular membranes, make it an attractive component in drug design. researchgate.net Research into derivatives of this scaffold has led to compounds with potential applications as antimicrobial, anti-inflammatory, and anticonvulsant agents, demonstrating its wide-ranging utility. researchgate.netekb.eg The consistent discovery of diverse biological activities for molecules containing the 1,3,4-thiadiazole ring solidifies its status as a valuable starting point for the development of new drugs. nih.govresearchgate.net
Persistent Challenges and Opportunities in Scaffold Development
Despite the promising results, the development of drugs based on the this compound scaffold faces several challenges. A primary hurdle is optimizing the pharmacokinetic properties of its derivatives. For instance, while compound 24y demonstrated good potency, its oral bioavailability was 12.4%, which, although described as "relatively good," indicates that significant improvement is needed for clinical translation. nih.gov Enhancing metabolic stability and bioavailability remains a key challenge for medicinal chemists working with this scaffold.
Another challenge is ensuring target specificity. The 1,3,4-thiadiazole core is associated with a very broad range of biological activities, which can lead to off-target effects. nih.govresearchgate.net While high selectivity was achieved for the GLS1 inhibitor, this may not be easily replicated for other targets, requiring extensive structure-activity relationship studies to minimize unwanted interactions.
However, these challenges are matched by significant opportunities. The proven success in creating a selective GLS1 inhibitor opens the door for developing other targeted cancer therapies based on this scaffold. nih.gov The versatility of the 1,3,4-thiadiazole and piperidinol combination presents a vast opportunity to explore a wider range of biological targets. There is potential to generate novel inhibitors for other enzymes or modulators for receptors implicated in different diseases, from infections to neurological disorders. researchgate.netekb.eg
Furthermore, there is an opportunity to apply modern drug design strategies, such as computational modeling and molecular docking, to rationally design next-generation derivatives with improved potency and pharmacokinetic profiles. nih.gov The continued exploration of new synthetic routes can also provide access to a greater diversity of chemical structures, increasing the probability of discovering new lead compounds for various therapeutic applications. ekb.egbiointerfaceresearch.com
Q & A
Q. What are the common synthetic routes for 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol, and how can reaction efficiency be optimized?
The synthesis typically involves coupling a thiadiazole moiety to a piperidin-4-ol scaffold. A validated approach includes:
- Step 1 : Preparation of the thiadiazole intermediate via the Pinner reaction, using 5-amino-1,3,4-thiadiazole-2-thiol and an isocyanate derivative under reflux in acetonitrile .
- Step 2 : Nucleophilic substitution or urea formation to attach the piperidin-4-ol group. Reaction monitoring via Thin-Layer Chromatography (TLC) with eluents like ethyl acetate/hexane (1:1) ensures progress .
- Optimization : Adjusting solvent polarity (e.g., DMF for better solubility) and catalyst choice (e.g., triethylamine for urea bond formation) can enhance yields. Microwave-assisted synthesis may reduce reaction time .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR confirm the piperidine ring (δ 3.0–4.0 ppm for protons adjacent to oxygen) and thiadiazole protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) validates molecular formula (e.g., CHNOS).
- IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm) and C=N (1600–1650 cm) confirm functional groups .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HEK293T) at 1–100 µM concentrations to assess viability .
- Receptor binding screens : Radioligand displacement assays (e.g., H-LSD for serotonin receptors) identify affinity (Ki values). For example, related piperidin-4-ol derivatives show sub-100 nM Ki for 5-HT receptors .
- Enzymatic inhibition : Test against kinases or hydrolases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors:
- Bioavailability : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration using PAMPA .
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites. For example, hydroxylation of the piperidine ring may reduce potency .
- Dose optimization : Adjust administration routes (e.g., IP vs. oral) and frequency. A study on a related compound showed improved glucose tolerance with IP dosing but no effect orally .
Q. What strategies are effective for elucidating the mechanism of action of this compound in receptor-mediated pathways?
- Functional cAMP assays : Use GloSensor®-transfected cells to measure Gi/o-coupled receptor activity (e.g., 5-HT). Baseline luminescence suppression indicates agonist/antagonist effects .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of target receptors (e.g., 5-HT) validates specificity. A study showed loss of activity in 5-HT-KO cells .
- Structural docking : Molecular modeling (e.g., AutoDock Vina) predicts binding poses within receptor active sites. Thiadiazole interactions with hydrophobic pockets are critical .
Q. How can researchers address off-target effects observed in high-throughput screens?
- Selectivity profiling : Screen against panels of related receptors (e.g., 5-HT, 5-HT) using competitive binding assays. A derivative showed >30-fold selectivity for 5-HT over 5-HT .
- SAR studies : Modify substituents on the thiadiazole or piperidine rings. For example, fluorination of the phenyl group reduced off-target binding in a related compound .
- Dose-response analysis : Establish EC/IC ratios to differentiate specific vs. nonspecific effects. Non-specific luminescence inhibition at ≥3 µM was observed in control assays .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity. Piperidin-4-ol derivatives typically have LogP ~1.5–2.5, influencing membrane permeability .
- pKa prediction : ADMET Predictor™ identifies ionizable groups (e.g., piperidine N: pKa ~9.5; thiadiazole N: pKa ~4.5), critical for solubility and formulation .
- Metabolic stability : GLORYx predicts sites of cytochrome P450 oxidation (e.g., piperidine ring hydroxylation) .
Q. How should researchers design experiments to evaluate the compound’s potential in combination therapies?
- Synergy assays : Use Chou-Talalay models to calculate Combination Index (CI) values. Test with standard chemotherapeutics (e.g., doxorubicin) at fixed molar ratios .
- Pathway analysis : RNA sequencing post-treatment identifies upregulated/downregulated genes (e.g., apoptosis markers like BAX/BCL-2) .
- In vivo xenografts : Co-administer with immune checkpoint inhibitors (e.g., anti-PD-1) in humanized mouse models to assess tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
